(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
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Overview
Description
(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a nitrophenyl sulfonyl group, and a hexanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid typically involves multiple steps, including the introduction of the amino group, the sulfonylation of the nitrophenyl group, and the formation of the hexanoic acid backbone. Common synthetic routes may include:
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Sulfonylation: Reaction of the nitrophenyl group with sulfonyl chlorides under basic conditions.
Hexanoic Acid Formation: Formation of the hexanoic acid backbone through esterification and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidized Derivatives: Various nitro and nitroso compounds.
Reduced Derivatives: Amino derivatives.
Substituted Derivatives: Alkylated or acylated products.
Scientific Research Applications
(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The nitrophenyl sulfonyl group plays a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Sulfonamides: Compounds with similar sulfonyl groups, such as benzenesulfonamide derivatives.
Amino Acids: Structurally related to amino acids with similar amino and carboxyl groups.
Uniqueness: (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is unique due to its combination of an amino group, a nitrophenyl sulfonyl group, and a hexanoic acid backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S/c13-9(12(16)17)5-3-4-8-14-22(20,21)11-7-2-1-6-10(11)15(18)19/h1-2,6-7,9,14H,3-5,8,13H2,(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERZLDCMJNFOW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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